molecular formula C8H7N5O4S B3860850 4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

Cat. No.: B3860850
M. Wt: 269.24 g/mol
InChI Key: TYQOAKPVKGPIFL-UHFFFAOYSA-N
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Description

4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a compound that features a nitro group, a triazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity. The triazole ring may also play a role in binding to enzymes or receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is unique due to the combination of the nitro group, triazole ring, and benzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O4S/c14-13(15)6-1-3-7(4-2-6)18(16,17)12-8-9-5-10-11-8/h1-5H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQOAKPVKGPIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
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4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Reactant of Route 5
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Reactant of Route 6
4-nitro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

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